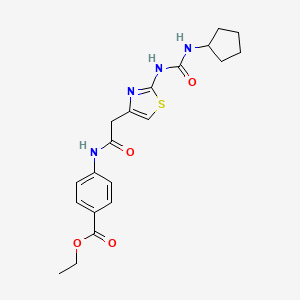

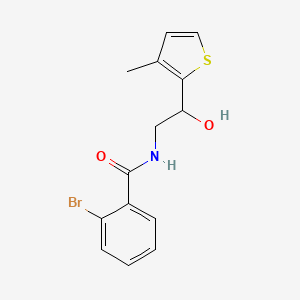

2-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-bromo-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . This particular compound also contains a bromine atom and a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom .

Chemical Reactions Analysis

The reactivity of this compound would depend on its specific structure. Benzamides, for example, can undergo reactions at the carbonyl group or the aromatic ring . Thiophenes can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, benzamides generally have high boiling points due to the presence of the polar amide group .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Spectroscopic Properties

A study elaborated on the synthesis, characterization, and antipathogenic activity of new thiourea derivatives, demonstrating the significance of halogenated substituents like bromine in enhancing antimicrobial properties against biofilm-forming bacteria (Limban, Marutescu, & Chifiriuc, 2011). Another research highlighted a green synthesis approach for N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives using 2-bromoacethophenone, illustrating the compound's role in facilitating efficient synthesis processes (Sabbaghan & Hossaini, 2012).

Pharmacological Applications

Research into antidopaminergic properties of structurally related compounds has shown potential antipsychotic effects. For example, the study of (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide revealed its efficacy as an antipsychotic agent with a low tendency to induce extrapyramidal side effects (Högberg et al., 1990). These findings suggest the therapeutic potential of bromo-benzamide derivatives in mental health treatments.

Material Science and Catalysis

The electrochemical reduction of bromo-propargyl ethers catalyzed by nickel(I) complexes has been explored, indicating the utility of bromo-benzamide derivatives in synthesizing tetrahydrofuran derivatives. This showcases their relevance in organic synthesis and material science applications (Esteves, Ferreira, & Medeiros, 2007).

Molecular Design and Structural Analysis

The synthesis and structural characterization of closely related N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides, including bromo-benzamide derivatives, have provided insights into molecular conformations and hydrogen bonding, contributing to the understanding of structural influences on chemical reactivity and interaction (Sagar, Yathirajan, Rathore, & Glidewell, 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2S/c1-9-6-7-19-13(9)12(17)8-16-14(18)10-4-2-3-5-11(10)15/h2-7,12,17H,8H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTIIRMQMYXFEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNC(=O)C2=CC=CC=C2Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2H-1,3-benzodioxole-5-carbonyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2537115.png)

![3-cyano-6-cyclopropyl-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2537122.png)

![(5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2537126.png)

![4-chloro-2-{(E)-[(3,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B2537133.png)